N,N-diethylpiperazine-1-sulfonamide

Description

Contextualization within the Sulfonamide Compound Class

The sulfonamide group, -S(=O)₂-NR₂, is a cornerstone of modern medicinal chemistry. Its journey from a simple synthetic dye to a life-saving class of drugs is a testament to the power of chemical innovation.

The story of sulfonamides began in the 1930s with the discovery of prontosil (B91393), the first commercially available antibacterial agent. This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of chemotherapy. It was soon discovered that prontosil was a prodrug, metabolized in the body to the active component, sulfanilamide. This revelation sparked a wave of research, leading to the development of a plethora of sulfonamide derivatives with improved efficacy and a broader spectrum of activity.

Historically, sulfonamides were instrumental in treating various bacterial infections and significantly reduced mortality rates from diseases like pneumonia and meningitis before the widespread availability of penicillin. Beyond their antimicrobial prowess, the academic exploration of sulfonamides has unveiled a remarkable diversity of biological activities. mdpi.com Researchers have successfully designed and synthesized sulfonamide-based compounds with applications as diuretics, antidiabetic agents, anticonvulsants, and even antiviral and anticancer agents. mdpi.com This versatility has cemented the sulfonamide scaffold as a subject of enduring interest in academic and industrial research, with ongoing efforts to discover novel derivatives with tailored therapeutic properties.

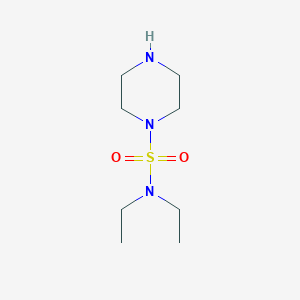

From a structural standpoint, N,N-diethylpiperazine-1-sulfonamide is a hybrid molecule. It features a central piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of these nitrogen atoms is bonded to a sulfonyl group, which in turn is substituted with two ethyl groups. This arrangement classifies it as a piperazine-1-sulfonamide (B1279506) derivative. The presence of both the piperazine and sulfonamide moieties within a single molecule suggests the potential for a unique combination of physicochemical properties and biological activities, drawing from the characteristics of both parent classes.

Academic Significance of Piperazine Core Structures in Pharmaceutical and Chemical Sciences

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceutical agents. chemenu.com Its prevalence stems from several key features that make it an attractive scaffold for drug design. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate the compound's properties.

This flexibility enables the creation of diverse chemical libraries for screening against a wide range of biological targets. Furthermore, the piperazine core can influence a molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in the development of effective drugs. chemenu.com Academically, the piperazine scaffold has been extensively incorporated into compounds targeting the central nervous system, where it is found in antipsychotic, antidepressant, and anxiolytic agents. chemenu.com Its presence is also prominent in antihistamines, antianginal drugs, and a growing number of anticancer and antiviral therapies. chemenu.com The continued exploration of piperazine-containing molecules in academic research highlights its enduring importance in the quest for new therapeutic agents.

Current Research Landscape for Sulfonamide-Containing Heterocycles and Derivatives

The field of sulfonamide chemistry is far from static. Contemporary research is vibrant and focused on the design and synthesis of novel sulfonamide derivatives, particularly those incorporating heterocyclic rings. mdpi.comnih.gov The rationale behind this approach is that the combination of the sulfonamide pharmacophore with a heterocyclic moiety can lead to compounds with enhanced biological activity, improved selectivity, and novel mechanisms of action.

Recent studies have explored the synthesis of sulfonamide-piperazine hybrids, which have shown promise as potent inhibitors of various enzymes, including carbonic anhydrases and proteases. nih.gov These hybrids are being investigated for their potential as anticancer, antibacterial, and antiviral agents. nih.govtandfonline.com The general synthetic strategy for preparing such compounds often involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. tandfonline.com While specific research on this compound is limited in publicly available literature, the broader research landscape for related sulfonamide-containing heterocycles is dynamic and continues to yield compounds with significant therapeutic potential. nih.gov

| Property | Value | Source |

| Chemical Formula | C₈H₁₉N₃O₂S | aablocks.combldpharm.comscbt.com |

| Molecular Weight | 221.32 g/mol | aablocks.combldpharm.comscbt.com |

| CAS Number | 98545-23-4 | aablocks.combldpharm.comscbt.com |

| IUPAC Name | This compound | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O2S/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYMXIDXMJTALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429368 | |

| Record name | N,N-diethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-23-4 | |

| Record name | N,N-diethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethylpiperazine 1 Sulfonamide

Established Synthetic Pathways to Piperazine (B1678402) Sulfonamides

The creation of piperazine sulfonamides has traditionally relied on robust and well-documented chemical reactions. These methods form the foundation upon which more advanced synthetic protocols have been built.

Conventional N-S Bond Formation Strategies via Sulfonyl Chlorides and Amines

The most classic and widely employed method for synthesizing sulfonamides, including piperazine derivatives, is the reaction between a sulfonyl chloride and an amine. thieme-connect.comlibretexts.org This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry due to its high efficiency and broad applicability. thieme-connect.comenamine.net The reaction typically involves the amine's lone pair of electrons attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable N-S bond and the elimination of hydrochloric acid. libretexts.org

This strategy is frequently used in the synthesis of a diverse array of sulfonamide-containing compounds. For instance, in the preparation of novel hybrid molecules, a corresponding sulfonyl chloride is reacted with a piperazine derivative, such as trimetazidine, in a suitable solvent like dichloromethane. The addition of a base, like triethylamine, facilitates the reaction by neutralizing the generated acid. mdpi.com This approach has been successfully applied to synthesize various N-substituted piperazine sulfonamides. i-scholar.innih.gov

The general reaction scheme can be represented as:

R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

This method's versatility is demonstrated by its use with a wide range of aromatic and aliphatic sulfonyl chlorides and various primary and secondary amines, including piperazine and its derivatives. rsc.org

Nucleophilic Substitution Reactions in Piperazine Sulfonamide Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis of piperazine sulfonamides, extending beyond the use of sulfonyl chlorides. mdpi.com These reactions involve a nucleophile, often a piperazine derivative, attacking an electron-deficient center to form a new covalent bond. researchgate.net

One common application is the reaction of a piperazine with an aryl halide, particularly those activated by electron-withdrawing groups. For example, the reaction of piperazine with pentafluoropyridine (B1199360) results in a regioselective nucleophilic substitution, primarily at the para position, due to the activating effect of the ring nitrogen. researchgate.net

Another key strategy involves the construction of the piperazine ring itself through nucleophilic substitution. This can be achieved by reacting a suitable aniline (B41778) with a bis-(2-haloethyl)amine. mdpi.com Furthermore, N-alkylpiperazines can be synthesized via nucleophilic substitution on alkyl halides or sulfonates. mdpi.com

In a specific example of building a complex molecule, researchers utilized a nucleophilic displacement of fluorine from 2-chloro-6-fluorobenzaldehyde (B137617) with N-Boc-piperazine as a key step. mdpi.com This highlights the importance of nucleophilic substitution in assembling the piperazine core prior to or in conjunction with sulfonamide formation.

Advanced Synthetic Approaches for N,N-diethylpiperazine-1-sulfonamide and Analogs

In recent years, significant advancements in synthetic methodologies have led to more efficient, versatile, and environmentally friendly ways to produce sulfonamides. These innovations are crucial for drug discovery and development.

Innovations in SO₂ Insertion Methodologies for Sulfonamide Assembly

A groundbreaking development in sulfonamide synthesis is the direct insertion of sulfur dioxide (SO₂) into chemical bonds. nih.govbioengineer.orgresearchgate.net This approach offers a more direct and efficient route compared to traditional multi-step methods. bioengineer.orgresearchgate.net One novel strategy involves the formal insertion of SO₂ into the carbon-nitrogen (C-N) bond of primary amines to directly form primary sulfonamides. nih.govbioengineer.orgresearchgate.net This transformation is particularly valuable as it avoids the need for pre-activation of the starting materials. nih.govresearchgate.net

The key to this methodology is the use of a dual-function anomeric amide reagent, which facilitates the cleavage of the C-N bond and delivers a nitrogen atom to the final sulfonamide product after SO₂ incorporation. nih.govresearchgate.net This process has been shown to tolerate a wide array of functional groups and is amenable to automation, making it highly suitable for creating diverse libraries of sulfonamide compounds for high-throughput screening. bioengineer.orgresearchgate.net

The reaction mechanism is believed to involve an isodiazene radical chain process that generates a sulfinate intermediate, which then reacts with the anomeric amide to form the crucial S-N bond. nih.govresearchgate.net This method has been successfully applied to the synthesis and modification of active pharmaceutical ingredients. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reagent | Product | Key Feature |

| Primary Amine | Sulfur Dioxide | Anomeric Amide | Primary Sulfonamide | Direct C-N bond cleavage and SO₂ insertion. nih.govresearchgate.net |

| Aryl Radical Precursors | Amines | Sulfur Dioxide Source | Sulfonamides | Synergetic photoredox and copper catalysis. acs.org |

| Nitroarenes | Sodium Arylsulfinates | - | (Hetero)aryl Sulfonamides | Reductive coupling reaction. thieme-connect.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of sulfonamides. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov This technique offers several advantages over conventional heating methods, such as significantly reduced reaction times, higher yields, and often cleaner reaction profiles. mdpi.comorganic-chemistry.org

In the context of piperazine sulfonamides, microwave irradiation has been successfully employed to synthesize new derivatives. For example, a fast and efficient synthesis of a copper (II) complex with a sulfonamide derived from phenylpiperazine was achieved using microwave irradiation as the energy source. mdpi.com The reaction of a sulfonamide with a metal salt in ethanol (B145695) under microwave irradiation for a short period (e.g., 3 minutes) led to the formation of the desired complex in high yield. mdpi.com

Another application involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This microwave-assisted method uses an activating agent and proceeds in two short microwave steps, avoiding the need to isolate the intermediate sulfonyl chlorides. organic-chemistry.org This protocol has a broad substrate scope, accommodating various sulfonic acids and amines. organic-chemistry.org

The synthesis of pyrazoline-containing sulfonamides has also been effectively carried out using microwave irradiation. researchgate.netnih.gov Chalcone (B49325) derivatives are reacted with p-hydrazinobenzenesulfonamide hydrochloride in ethanol under microwave conditions to produce the target compounds. nih.gov

| Reactants | Conditions | Product | Advantages |

| Sulfonamide, CuCl₂·2H₂O, Ethanol | Microwave (3 min) | Copper (II) sulfonamide complex | Fast, high yield (82%). mdpi.com |

| Sulfonic acid, Amine, TCT | Microwave (2 steps, 20 min + 10 min) | Sulfonamide | High yields, avoids isolating sulfonyl chloride. organic-chemistry.org |

| Chalcone, p-hydrazinobenzenesulfonamide HCl, Ethanol | Microwave (7 min, 200 °C) | Pyrazoline-sulfonamide | Efficient synthesis of complex heterocycles. nih.gov |

Catalytic and Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rsc.orgresearchgate.netbiolmolchem.comrsc.org This includes the use of catalysts to improve efficiency and the development of solvent-free or environmentally benign reaction conditions.

Catalytic Approaches:

Several catalytic systems have been developed for sulfonamide synthesis. A notable example is the use of synergetic photoredox and copper catalysis to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This one-step process works well with both electron-rich and electron-deficient amines under ambient conditions. acs.org Copper catalysis has also been employed in the synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. thieme-connect.com

Magnetic nanocatalysts, such as CuFe₂O₄@SiO₂, have been investigated for the synthesis of sulfonamide derivatives. biolmolchem.com These catalysts are easily separable and recyclable, contributing to a more sustainable process. researchgate.netbiolmolchem.com Ruthenium nanoparticles supported on magnetic Fe₃O₄ have also been used for the direct coupling of sulfonamides and alcohols. researchgate.net

Green Chemistry Approaches:

Mechanochemistry, which involves conducting reactions in the solid state using a ball mill, offers a solvent-free alternative to traditional solution-phase synthesis. rsc.org A one-pot, two-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides and amines, mediated by solid sodium hypochlorite. rsc.org This method is environmentally friendly and cost-effective. rsc.org

The use of neutral Al₂O₃ as a reusable dehydrating agent in the condensation of sulfonamides with aldehydes represents another green synthetic method for producing N-sulfonylimines, which are precursors to various bioactive molecules. rsc.org This catalyst-free procedure offers a simple and eco-friendly route. rsc.org

| Approach | Key Features | Example |

| Photoredox and Copper Catalysis | One-step synthesis from aryl radicals, amines, and SO₂. | Synthesis of sulfonamides from various aryl radical precursors. acs.org |

| Magnetic Nanocatalysis | Recyclable catalysts for cleaner reactions. | CuFe₂O₄@SiO₂ catalyzed synthesis of sulfonamide derivatives. biolmolchem.com |

| Mechanochemistry | Solvent-free synthesis using a ball mill. | One-pot synthesis of sulfonamides from disulfides and amines. rsc.org |

| Catalyst-Free Dehydration | Use of a reusable dehydrating agent. | Al₂O₃ mediated condensation of sulfonamides and aldehydes. rsc.org |

Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogs with potentially enhanced biological properties. Key strategies involve functionalization of the piperazine ring, modification of the sulfonamide moiety, and the introduction of various heterocyclic and aromatic substituents.

Functionalization of the Piperazine Ring for Diverse Scaffolds

The piperazine ring is a common motif in many biologically active compounds, and its functionalization is a key strategy for creating new chemical entities. The nitrogen atoms of the piperazine ring are particularly amenable to substitution, influencing the molecule's pharmacokinetic and pharmacodynamic profiles. mdpi.com

Recent advances have also focused on the C-H functionalization of the carbon atoms within the piperazine ring, a previously under-explored area. researchgate.net This approach allows for the introduction of substituents directly onto the carbon skeleton of the piperazine, significantly expanding the structural diversity of accessible analogs. researchgate.net For instance, photoredox catalysis has emerged as a powerful tool for the α-arylation and α-vinylation of N-Boc protected piperazines. researchgate.net Another innovative method involves the use of stannyl-amino-alkene (SnAP) reagents, which, through a copper-mediated process, enables the functionalization at a carbon atom via cyclization with an intermediate imine. mdpi.com These methods provide novel pathways to create piperazine derivatives with substituents on the carbon atoms, moving beyond traditional N-substitution. researchgate.net

In some instances, the piperazine ring itself is constructed as part of the synthetic sequence. This can be achieved through methods like the reaction of an aryl amine with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net The resulting N-aryl piperazine can then be further functionalized. researchgate.net

Modifications of the Sulfonamide Moiety for Enhanced Activities

The sulfonamide group is a critical pharmacophore that can be readily modified to tune the biological activity of the parent compound. A common strategy involves the reaction of a piperazine-containing intermediate with various sulfonyl chlorides. researchgate.net This allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, including alkyl, aryl, and heterocyclic groups. researchgate.net

For example, a series of benzenesulfonamide (B165840) derivatives incorporating ureido moieties have been synthesized, where a 4-N-substituted piperazine fragment is part of the structure. nih.gov These modifications have led to potent inhibitors of carbonic anhydrase isoforms. nih.gov The synthesis often involves coupling a substituted benzoic acid with a piperazine derivative, followed by reaction with isocyanates or isothiocyanates to introduce the urea (B33335) or thiourea (B124793) linkage. nih.gov

The following table details examples of modifications to the sulfonamide moiety and the resulting compounds:

| Starting Material | Reagent | Resulting Moiety | Reference |

| 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine (B131497) | Alkyl/Aryl sulfonyl chloride | N-Alkyl/Aryl sulfonamide | researchgate.net |

| 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide | Isocyanate | Benzenesulfonamidohydrazido urea | nih.gov |

| 4-sulfamoylbenzoic acid | Ethyl piperidine-4-carboxylate | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | nih.gov |

| Trimetazidine | Methylsulfonyl chloride | 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.com |

Introduction of Diverse Heterocyclic and Aromatic Substituents

The incorporation of various heterocyclic and aromatic rings is a widely used strategy to enhance the biological activity and modulate the physicochemical properties of this compound analogs. These substituents can be introduced at different positions of the core structure, often through coupling reactions.

One common approach involves the reaction of a piperazine derivative with a halogenated heterocycle or aromatic compound. For instance, N-aryl piperazines can be synthesized via nucleophilic aromatic substitution (SNAr) reactions between a piperazine and a suitable aryl halide. nih.gov The choice of the aromatic or heterocyclic ring can significantly impact the compound's biological target. For example, the introduction of an imidazo[1,2-b]pyridazine moiety has been explored for its potential biological activities. researchgate.net This is typically achieved by reacting a chloro-substituted imidazo[1,2-b]pyridazine with a piperazine derivative. researchgate.net

Another strategy involves building the heterocyclic or aromatic system onto a pre-existing piperazine sulfonamide core. For example, new sulfonamide derivatives have been synthesized by attaching heterocyclic rings like 4-oxo-1,4-dihydroquinazoline and 4-oxo-2H-benzo nih.govnih.govthiazine to a sulfadiazine (B1682646) core through condensation reactions. The synthesis of triazine-sulfonamide hybrids has also been reported, where cyanuric chloride is sequentially substituted with a sulfonamide and other amines. nih.gov

The table below provides examples of diverse substituents introduced into piperazine sulfonamide analogs:

| Piperazine Derivative | Reactant | Introduced Substituent | Reference |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Pyrimidine | nih.gov |

| N-ethylpiperazine | 1-bromo-4-nitrobenzene | Nitrobenzene | mdpi.com |

| 6-chloro-2-substituted imidazo[1,2-b]pyridazine | Homopiperazine | Imidazo[1,2-b]pyridazine | researchgate.net |

| Sulfadiazine imine | 2-aminobenzoic acid | 4-oxo-1,4-dihydroquinazoline | |

| Sulfapyridine | Cyanuric chloride | Dichloro-1,3,5-triazine | nih.gov |

These examples highlight the broad scope for introducing diverse and complex ring systems to create novel this compound analogs with tailored properties.

Spectroscopic and Structural Elucidation Techniques for Synthesized Compounds

The characterization of newly synthesized this compound analogs relies heavily on a combination of spectroscopic techniques to confirm their chemical structures. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. In the context of this compound derivatives, these techniques provide detailed information about the proton and carbon environments within the molecule.

¹H NMR: The ¹H NMR spectra of these compounds typically show characteristic signals for the protons of the diethylamino group, the piperazine ring, and any introduced aromatic or heterocyclic substituents. For example, in the ¹H NMR spectrum of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, distinct signals are observed for the aromatic protons, the methoxy (B1213986) groups, the benzylic protons, the piperazine ring protons, and the methylsulfonyl group. mdpi.com The chemical shifts and coupling patterns of the piperazine protons can also provide insights into the conformation of the six-membered ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms present. For instance, the ¹³C NMR spectrum of a synthesized N-substituted sulfadiazine derivative would show characteristic signals for the carbons of the sulfadiazine, the attached heterocyclic ring, and any other substituents.

The following table presents representative ¹H and ¹³C NMR data for a synthesized piperazine sulfonamide analog:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 6.98 (d, 1H), 6.77 (d, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, 4H), 2.86 (s, 3H), 2.46 (t, 4H) | 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08 | mdpi.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectra of this compound derivatives display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key vibrational bands include those for the S=O stretching of the sulfonamide group, C-N stretching of the piperazine ring and diethylamino group, and C-H stretching of the alkyl and aromatic/heterocyclic moieties. For instance, the synthesis of sulfonamide-triazine hybrids was confirmed by the presence of characteristic C=N and S=O stretching vibrations in the FT-IR spectra. nih.gov Similarly, the formation of a β-lactam ring in a related synthesis was confirmed by the appearance of a characteristic C=O absorption band around 1728 cm⁻¹. ripublication.com

The table below summarizes characteristic FT-IR absorption bands for functional groups found in this compound analogs:

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| Sulfonamide (S=O) | ~1350 and ~1160 (asymmetric and symmetric stretching) | nih.gov |

| Carbonyl (C=O) of amide | ~1650 | ripublication.com |

| Carbonyl (C=O) of β-lactam | ~1728 | ripublication.com |

| C=N of triazine | 1528, 1563 | nih.gov |

| N-H | ~3200-3400 | ripublication.com |

These spectroscopic techniques, used in combination, provide a comprehensive characterization of the synthesized this compound analogs, confirming their successful synthesis and structural integrity.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound and its derivatives. While a publicly available mass spectrum specifically for this compound is not readily found in the surveyed literature, the fragmentation patterns of related piperazine sulfonamides and other piperazine-containing compounds have been reported, allowing for a predictive analysis of its expected mass spectral behavior. researchgate.net

Typically, in electrospray ionization (ESI) mass spectrometry, a derivative of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition by providing a highly accurate mass measurement. For instance, the calculated exact mass for a related compound, 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one, was used to confirm its molecular formula. mdpi.com

The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring or the loss of substituents. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the diethylamino group or cleavage of the sulfonamide bond. The piperazine ring itself can undergo characteristic fragmentation, leading to smaller charged fragments.

A study on piperazine designer drugs highlighted that a common fragmentation pathway is the neutral loss of the piperazine moiety. researchgate.net For example, the fragmentation of a related compound showed a characteristic neutral loss of N-methylpiperazine. researchgate.net This suggests that this compound could exhibit a similar loss of the N,N-diethylsulfonamide-piperazine fragment or parts thereof.

The table below illustrates the kind of data that would be expected from a high-resolution mass spectrometry analysis of this compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 222.1271 | Data not available |

| [M+Na]⁺ | 244.1090 | Data not available |

This table is illustrative and based on the theoretical molecular formula C8H19N3O2S. Actual observed values may vary.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample of this compound. This data is then compared to the theoretically calculated percentages for the compound's molecular formula (C8H19N3O2S) to confirm its elemental composition and purity.

While specific elemental analysis data for this compound is not available in the reviewed literature, numerous studies on its derivatives report such analyses. For example, in the synthesis of novel sulfonamide derivatives, elemental analysis is routinely used to confirm the successful synthesis of the target compounds. mdpi.com The experimental values for C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed structure.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 43.42 | Data not available |

| Hydrogen (H) | 8.65 | Data not available |

| Nitrogen (N) | 18.99 | Data not available |

| Oxygen (O) | 14.46 | Data not available |

| Sulfur (S) | 14.49 | Data not available |

This table is illustrative and based on the theoretical molecular formula C8H19N3O2S.

X-ray Crystallography for Absolute Structure Determination

The scientific literature contains numerous examples of X-ray crystallographic studies on derivatives of sulfonamides and piperazines, which serve as a reference for the expected structural features of this compound. However, a specific crystal structure determination for this compound itself has not been found in the surveyed literature.

Should a single crystal of this compound be grown, the expected data from an X-ray diffraction experiment would include the parameters of the unit cell and the space group, as illustrated in the hypothetical table below.

| Crystal Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is illustrative. The actual parameters would be determined experimentally.

Structure Activity Relationship Sar Investigations of N,n Diethylpiperazine 1 Sulfonamide Derivatives

Rational Design Principles for Structural Modification

The rational design of N,N-diethylpiperazine-1-sulfonamide derivatives involves systematic structural modifications based on established medicinal chemistry principles. These modifications are intended to enhance the compound's interaction with its biological target, improve its pharmacokinetic profile, and minimize off-target effects.

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic parameters. nih.gov In the context of this compound derivatives, the sulfonamide group is a key pharmacophore that can interact with biological targets.

Bioisosteric replacements for the sulfonamide group can include other acidic functionalities or groups that can act as hydrogen bond acceptors. The goal of such replacements is to maintain or improve the key interactions with the target protein while potentially altering properties like pKa, lipophilicity, and metabolic stability. nih.gov For instance, replacing the sulfonamide with a carboxylic acid, a tetrazole, or other acidic heterocycles could be explored. The choice of bioisostere depends on the specific interactions the sulfonamide group makes with its target.

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, offering two nitrogen atoms that can be functionalized to modulate a compound's properties. nih.gov In this compound, the piperazine ring serves as a central linker. Modifications to this ring can significantly impact a derivative's biological activity.

Substituents on the piperazine ring can influence the molecule's conformation, basicity (pKa), and lipophilicity. For example, introducing substituents on the carbon atoms of the piperazine ring can create steric hindrance that may favor a specific binding conformation or, conversely, prevent binding to off-target proteins. nih.gov The basicity of the second nitrogen atom in the piperazine ring is also a critical factor, as it can be protonated at physiological pH, influencing solubility and interactions with the biological target. Altering the electronic nature of substituents on the piperazine ring can fine-tune this basicity.

Research on other piperazine-containing compounds has shown that the nature and position of substituents on the piperazine ring are crucial for their biological activity. researchgate.net For instance, in a series of combretastatin-A4 piperazine conjugates, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a significant decrease in anticancer activity. nih.gov

The length, rigidity, and chemical nature of a bridging linker can dictate the relative orientation of different pharmacophoric groups, which is critical for optimal binding to a biological target. mdpi.com A flexible linker might allow the molecule to adopt multiple conformations, one of which may be the active one, while a rigid linker can lock the molecule into a specific, potentially more active, conformation.

Correlating Structural Features with In Vitro Biological Activities

A key aspect of SAR studies is to establish a correlation between the specific structural features of this compound derivatives and their observed in vitro biological activities. This is often achieved through a combination of quantitative methods and the analysis of physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR models can be built to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

The process of QSAR modeling involves several steps:

Data Set Preparation: A set of this compound derivatives with their corresponding in vitro biological activity data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising derivatives.

The physicochemical properties of this compound derivatives play a crucial role in their biological response. Key properties that are often correlated with activity include:

Lipophilicity (logP): This property describes the compound's affinity for a lipid environment. An optimal logP is often required for a drug to effectively cross cell membranes and reach its target.

Electronic Effects (pKa): The acidity or basicity of a compound, represented by its pKa, influences its ionization state at physiological pH. This can affect its solubility, membrane permeability, and interaction with the biological target. The basicity of the piperazine nitrogen is a key parameter to consider.

Solubility: Adequate aqueous solubility is necessary for a compound to be absorbed and distributed in the body.

Molecular Size and Shape: The size and three-dimensional shape of a molecule are critical for its ability to fit into the binding site of its biological target.

By systematically varying these physicochemical properties through structural modifications and observing the corresponding changes in biological activity, researchers can build a comprehensive understanding of the SAR for the this compound scaffold.

Specific SAR Case Studies from Related Piperazine Sulfonamides and Their Derivatives

The structure-activity relationship (SAR) of piperazine sulfonamides is a critical area of research for the development of new therapeutic agents. By systematically modifying the chemical structure of these compounds, researchers can identify key molecular features that are essential for their biological activity. This section will delve into specific case studies of related piperazine sulfonamides to elucidate the impact of various structural modifications on their efficacy.

Antimicrobial Activity of Benzhydryl Piperazine Sulfonamides

A study focused on the synthesis and antimicrobial evaluation of a series of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives has provided valuable SAR insights. i-scholar.intandfonline.com In this research, the core structure of 1-benzhydryl-piperazine was maintained while various substituted aromatic sulfonyl chlorides were introduced to form the corresponding sulfonamides. The antimicrobial activities of these compounds were tested against a panel of Gram-positive and Gram-negative bacteria.

The SAR analysis revealed that the nature and position of the substituent on the aromatic ring of the sulfonyl moiety significantly influenced the antimicrobial potency. Specifically, compounds with electron-withdrawing groups on the aromatic ring demonstrated enhanced activity. For instance, the derivative with a 4-chloro substituent on the benzenesulfonyl chloride (Compound 8e) showed notable antimicrobial effects. tandfonline.com This suggests that the electron-withdrawing nature of the chlorine atom potentiates the biological activity.

Conversely, the presence of electron-donating groups on the aromatic ring did not result in significant antimicrobial inhibition. tandfonline.com This highlights the importance of the electronic properties of the substituent in determining the antimicrobial efficacy of these piperazine sulfonamide derivatives.

Table 1: Antimicrobial Activity of Selected 1-Benzhydryl-Piperazine Derivatives

| Compound ID | R Group (Substituent on Benzene (B151609) Sulfonyl) | Observed Antimicrobial Activity |

|---|---|---|

| 8d | 4-Nitro | Potent |

| 8e | 4-Chloro | Potent |

| 9c | 2,4-Dichloro (on benzoyl) | Potent |

| 9e | 4-Nitro (on benzoyl) | Potent |

| 9f | 3,5-Dinitro (on benzoyl) | Potent |

| 9h | 4-Trifluoromethyl (on benzoyl) | Most potent in benzamide (B126) series |

This table is based on qualitative descriptions of potency from the source material. tandfonline.com

α-Amylase Inhibition by Piperazine Sulfonamide Analogs

In the context of metabolic disorders, a series of piperazine sulfonamide analogs were synthesized and evaluated for their inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.net This study provided key insights into the SAR of these compounds as potential agents for managing type II diabetes.

The research demonstrated that the substitution pattern on the aromatic ring of the sulfonyl group played a crucial role in the inhibitory activity. Among the synthesized compounds, those with specific substitutions exhibited significant α-amylase inhibition. For example, compounds with a 4-fluorophenylsulfonyl group or a 4-methylbenzyl group attached to the piperazine ring showed potent inhibitory effects. researchgate.net

The study established a clear structure-activity relationship, where the presence and position of substituents on the phenylsulfonyl moiety directly modulated the inhibitory potency against α-amylase. The most active compounds had IC50 values that were comparable to the standard drug, acarbose, indicating their potential as effective α-amylase inhibitors. nih.govresearchgate.net

Table 2: α-Amylase Inhibitory Activity of Selected Piperazine Sulfonamide Analogs

| Compound ID | Substituent on Phenylsulfonyl Moiety | IC50 (µM) |

|---|---|---|

| 1 | 2,5-dimethoxy | 2.348 ± 0.444 |

| 2 | 4-fluoro | 2.064 ± 0.04 |

| 3 | 4-methyl | 1.571 ± 0.05 |

| 7 | 3,4-dimethyl | 2.118 ± 0.204 |

| Acarbose (Standard) | - | 1.353 ± 0.232 |

Data sourced from Taha et al. (2017). nih.govresearchgate.net

Anticancer Activity of Piperazine-Containing Sulfonamides

The piperazine sulfonamide scaffold has also been explored for its potential in developing anticancer agents. Research into derivatives of natural products, such as ursolic acid, has shown that the introduction of a piperazine moiety can significantly enhance antitumor activity. nih.gov

SAR studies on these hybrid molecules revealed that the nature of the substituent on the piperazine ring is a key determinant of cytotoxicity against cancer cell lines. For instance, the presence of a 4-fluorobenzyl group on the piperazine moiety was identified as a crucial functional group for anticancer activity. nih.gov Furthermore, investigations into combretastatin-A4 piperazine conjugates indicated that compounds with aliphatic amines attached to the piperazine ring exhibited higher anti-tumor activity compared to those with aniline (B41778). nih.gov

In a separate study, the 4-chloro substitution on the benzene ring of a sulfonamide attached to a piperazine scaffold was found to be effective for activity against A549 lung cancer cells. nih.gov When this chloro group was replaced with other substituents like hydrogen, methyl, methoxy (B1213986), or tert-butyl, the activity was significantly reduced, underscoring the specific requirement of the chloro substituent at that position for potent anticancer effects. nih.gov

HIV-1 Reverse Transcriptase Inhibition by Diarylpyrimidine Derivatives with Piperazine Sulfonyl Moieties

A series of diarylpyrimidine (DAPY)-based derivatives incorporating a piperazine sulfonyl group were designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov The SAR analysis of these compounds provided a clear understanding of the structural requirements for potent anti-HIV activity.

The study found that the nature of the substituent on the sulfonyl group attached to the piperazine ring greatly influenced the inhibitory potency. Among the synthesized compounds, those with smaller, electron-withdrawing groups on the sulfonyl moiety, such as a methylsulfonyl group, exhibited the highest activity against wild-type HIV-1. nih.gov

Specifically, compounds 18a1 and 18b1 , which featured a methylsulfonyl group, were identified as the most potent inhibitors, with EC50 values of 0.0018 µM and 0.0014 µM, respectively. nih.gov These values were superior to several approved NNRTI drugs. This highlights the critical role of the sulfonyl substituent in optimizing the binding interactions with the HIV-1 reverse transcriptase enzyme.

Table 3: Anti-HIV-1 Activity of Selected Diarylpyrimidine-Piperazine Sulfonyl Derivatives

| Compound ID | R Group on Sulfonyl Moiety | EC50 (µM) against WT HIV-1 |

|---|---|---|

| 18a1 | Methyl | 0.0018 |

| 18b1 | Methyl | 0.0014 |

| BH-11c (Control) | - | 0.0027 |

| ETR (Control) | - | 0.0033 |

| EFV (Control) | - | 0.0037 |

| NVP (Control) | - | 0.19 |

| DOR (Control) | - | 0.013 |

Data sourced from Ma et al. (2023). nih.gov

In Vitro Biological Evaluation and Mechanistic Studies of N,n Diethylpiperazine 1 Sulfonamide Derivatives

Antimicrobial Spectrum and Potency (In Vitro)

Derivatives of N,N-diethylpiperazine-1-sulfonamide have been the subject of numerous studies to determine their effectiveness against a wide range of microbial pathogens. These investigations have demonstrated that incorporating the piperazine (B1678402) sulfonamide scaffold can lead to compounds with significant antibacterial and antifungal properties. The structural flexibility of this chemical class allows for modifications that can enhance potency and broaden the spectrum of activity.

Antibacterial Activity Against Relevant Pathogens

The antibacterial efficacy of piperazine sulfonamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov A series of synthesized N-alkyl and N-aryl piperazine derivatives demonstrated significant activity against various bacterial strains. nih.gov For instance, studies have shown that certain derivatives exhibit notable inhibitory effects against pathogens such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. nih.govresearchgate.net

In one study, newly synthesized piperazine derivatives were tested against S. aureus, P. aeruginosa, S. epidermidis, and E. coli, with several compounds showing significant antibacterial action. Another research effort focused on N,N′-disubstituted piperazines found that the tested compounds displayed considerable antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives yielded compounds with potent activity against bacterial pathogens of tomato plants, including Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, with some derivatives showing more significant effects than the standard drug chloramphenicol. nih.gov

The introduction of different structural motifs, such as imidazo[1,2-b]pyridazine (B131497), to the piperazine sulfonamide core has also been explored. These hybrid molecules were screened for in vitro activity against Bacillus subtilis, S. aureus, Pseudomonas fluorescens, and E. coli. researchgate.net The consistent finding across these studies is that the piperazine sulfonamide structure is a viable pharmacophore for developing new antibacterial agents. researchgate.netnih.gov

| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| N-alkyl and N-aryl piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Showed significant activity against the tested bacterial strains. | nih.gov |

| Substituted piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Many of the synthesized compounds demonstrated significant antimicrobial properties. | researchgate.net |

| N,N′-disubstituted piperazines | E. coli, P. vulgaris, S. aureus, B. subtilis | Displayed significant activity against Gram-negative strains, especially E. coli. | mdpi.com |

| 1-Benzhydryl-sulfonyl-piperidine derivatives | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum | Several compounds showed more potent activity than the standard drug chloramphenicol. | nih.gov |

Antifungal Activity Against Fungal Strains

In addition to their antibacterial effects, piperazine sulfonamide derivatives have been assessed for their ability to inhibit the growth of various fungal strains. These studies often test the compounds against clinically relevant fungi such as Candida albicans, a common cause of opportunistic infections, and various Aspergillus species like Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.govresearchgate.net

While some series of derivatives showed more potent antibacterial than antifungal activity, significant antifungal effects have been reported. nih.govmdpi.com For example, certain synthesized piperazine derivatives exhibited noteworthy activity against C. albicans, A. niger, A. flavus, and A. fumigatus. researchgate.net In another study, one compound in a series of substituted piperazine derivatives showed good antifungal activity against Aspergillus niger when compared to the standard drug Griseofulvin. The activity of these compounds is often structure-dependent, with specific substitutions on the piperazine or sulfonamide moieties influencing their potency against fungal pathogens. nih.govnih.gov

| Derivative Class | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many compounds showed significant antifungal properties. | researchgate.net |

| N-alkyl and N-aryl piperazine derivatives | A. fumigatus, A. flavus, A. niger | Found to be less active against tested fungi compared to bacteria. | nih.gov |

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger | One compound demonstrated good activity against A. niger. | |

| N,N′-disubstituted piperazines | C. albicans, A. flavus | Showed weak antifungal activity. | mdpi.com |

Inhibition of Dihydropteroate (B1496061) Synthase and Folic Acid Synthesis

The mechanism of action for the antimicrobial activity of sulfonamides is often attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in this pathway. nih.gov They mimic the natural substrate of the enzyme, para-aminobenzoic acid (pABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govnih.gov

Researchers have designed and synthesized novel N-sulfonamide derivatives that function as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov In one such study, a series of N-sulfonamide 2-pyridone derivatives were created to combine the inhibitory activities against both enzymes into a single molecule. The most potent of these, compound 11a, was found to be a powerful dual inhibitor, with IC50 values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. nih.gov Molecular docking studies confirmed that this compound could occupy both the pABA and pterin (B48896) binding pockets of the DHPS enzyme. nih.gov This dual-inhibition strategy is a promising approach to combatting the development of drug resistance. nih.gov

Enzyme Inhibition Studies (In Vitro)

Beyond their antimicrobial effects, derivatives of this compound have been investigated as inhibitors of various enzymes that are implicated in a range of diseases.

Carbonic Anhydrase (CA) Inhibition Profile

The sulfonamide group is a well-established zinc-binding group and a key pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. researchgate.netnih.govnih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some forms of cancer. researchgate.netebi.ac.uk

Derivatives incorporating the piperazine sulfonamide structure have been evaluated for their inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. nih.govnih.gov For instance, a series of phthalazine (B143731) sulfonamide derivatives were designed and tested, with some compounds showing high potency, particularly against hCA IX and hCA I, even surpassing the activity of the reference drug acetazolamide (B1664987). nih.gov Similarly, newly synthesized pyrazole- and pyridazinecarboxamide-based sulfonamides demonstrated isoform-selective inhibition. nih.gov Another study on sulfonamide-based indole-1,2,3-triazole chalcone (B49325) hybrids revealed potent inhibition, with some derivatives being significantly more powerful than acetazolamide against the hCA I isoform. nih.gov These findings underscore the potential of designing piperazine sulfonamide derivatives as selective inhibitors for specific CA isoforms. researchgate.net

| Derivative Class | CA Isoforms Tested | Key Findings | Reference |

|---|---|---|---|

| Phthalazine sulfonamide derivatives | hCA I, hCA II, hCA IX, hCA XII | Compounds were very active against hCA IX and hCA I, with some being more potent than acetazolamide. | nih.gov |

| Pyrazole- and pyridazinecarboxamide sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Demonstrated isoform-selective inhibition profiles. | nih.gov |

| Indole-1,2,3-triazole chalcone sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Several compounds were potent inhibitors, with some showing 5 to 13 times more potency than acetazolamide against hCA I. | nih.gov |

| Thiourea-based sulfonamides | Carbonic Anhydrase | Docking data suggested one derivative was a better inhibitor for carbonic anhydrase. | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govmui.ac.ir The piperazine nucleus is a common feature in molecules designed as AChE inhibitors. rsc.org

Several studies have explored piperazine sulfonamide derivatives for their AChE inhibitory potential. A series of benzothiazole–piperazine hybrids were designed and shown to have modest to strong inhibition of AChE. rsc.org One compound from this series emerged as a potent and selective AChE inhibitor with an IC50 value of 2.31 μM. rsc.org In another study, 1,3,5-triazine (B166579) derivatives with sulfonamide substitutions were also investigated as potential enzyme inhibitors for managing Alzheimer's disease. nih.gov Research into benzamide (B126) derivatives containing a piperidine (B6355638) core, a structurally related motif, also yielded a highly active compound with an IC50 of 13 nM, which was superior to the reference drug donepezil. mui.ac.ir These results indicate that the piperazine sulfonamide scaffold can be effectively utilized to develop potent AChE inhibitors. nih.gov

| Derivative Class | Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Benzothiazole–piperazine hybrid (Compound 12) | Acetylcholinesterase (AChE) | 2.31 μM | rsc.org |

| Benzamide-piperidine derivative (Compound 5d) | Acetylcholinesterase (AChE) | 13 nM | mui.ac.ir |

| Benzenesulfonamides with 1,3,5-triazine moieties | Acetylcholinesterase (AChE) | Some compounds showed >90% inhibition. | nih.gov |

| 1,2,4-Thiadiazolidinone with N-benzylpiperidine | Acetylcholinesterase (AChE) | Some compounds were as potent as tacrine. | nih.gov |

Topoisomerase II Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govgoogle.com While extensive research has identified various chemical classes as DNA gyrase inhibitors, such as fluoroquinolones and N-phenylpyrrolamides, specific studies focusing on this compound derivatives for this target are not prominently featured in the reviewed literature. nih.govnih.govrsc.org Research on gyrase inhibitors has confirmed that a wide range of molecular structures can interact with this enzyme. For instance, new quinolone antimicrobial agents containing a piperazinyl group have been synthesized and shown to retain considerable antimicrobial potency through DNA gyrase inhibition. nih.gov Similarly, novel N-phenylpyrrolamide inhibitors have demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org However, direct inhibitory data for this compound derivatives on Topoisomerase II gyrase remains an area for further investigation.

Other Relevant Enzyme Targets

Derivatives of piperazine-sulfonamide have been investigated for their inhibitory activity against other enzyme targets relevant to cancer pathology. A unique series of sulfonamide−triazine hybrid molecules, which included diethylamine (B46881) in their structures, were evaluated for their activity against phosphoinositol 3-kinases (PI3Kα). semanticscholar.orgresearchgate.net Compound 34 from this series, which incorporates a sulfaguanidine-triazine structure, showed a 68% inhibition of PI3Kα activity when tested at a concentration of 100 μM. semanticscholar.orgresearchgate.net

Additionally, the broader class of sulfonamides is known to act as inhibitors of carbonic anhydrase, which plays a role in pH regulation in cancer cells and is considered a therapeutic target. nih.gov

Antiproliferative and Anticancer Activity (In Vitro Cellular Models)

The antiproliferative and anticancer activities of this compound derivatives have been evaluated in various in vitro cellular models, demonstrating a range of cytostatic and cytotoxic effects. The core structure of arylsulfonylpiperazine is recognized as a valuable template for developing agents that target different biological pathways in cancer cells. semanticscholar.org

Aromatase Enzyme Inhibition

Aromatase (CYP19), a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it is responsible for estrogen biosynthesis. nih.gov Sulfonamide-based compounds have been identified as potent aromatase inhibitors. nih.govnih.gov In one study, a library of resveratrol (B1683913) sulfonamide derivatives was synthesized and evaluated for aromatase inhibition. While sulfonate derivatives were generally more active, the sulfonamide bioisosteres also showed inhibitory potential. nih.gov Molecular docking studies suggest that the sulfonamide group can form hydrogen bonds within the active site of the aromatase enzyme. nih.gov This highlights the potential of the sulfonamide moiety, a key feature of this compound, in the design of new aromatase inhibitors.

Table 1: Aromatase Inhibition by Resveratrol Sulfonamide Derivatives

Data derived from a study on resveratrol derivatives, highlighting the potential of the sulfonamide moiety. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many proteins required for tumor cell growth and survival, making it an attractive target for cancer therapy. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, which include key oncogenic kinases. nih.govrsc.org Studies have identified pyrazole (B372694) derivatives containing a sulfonamide group as Hsp90 inhibitors. For example, compound 39 , a pyrazole-4-carboxamide derivative with a sulfonamide group, was found to have an IC50 of 0.461 μM for Hsp90. nih.gov This compound induced the degradation of Hsp90 client proteins such as Raf-1, Her2, and Cdk4. nih.gov While these findings are for related heterocyclic sulfonamides, they suggest the potential for piperazine-sulfonamide scaffolds to be explored for Hsp90 inhibition.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key mediator of signaling pathways that control cell proliferation and survival, and its dysregulation is common in many cancers. nih.gov Phenylpiperazine derivatives have been discovered as a novel class of potent EGFR inhibitors. nih.gov Specifically, certain quinoxalinone-containing compounds with a piperazine moiety have shown significant inhibitory activity against mutant EGFR (L858R/T790M/C797S). nih.gov For instance, compound CPD4 exhibited an IC50 value of 3.04 ± 1.24 nM against this resistant EGFR mutant. nih.gov These findings underscore the potential of the piperazine-sulfonamide scaffold in developing effective EGFR tyrosine kinase inhibitors.

Table 2: In Vitro EGFR Tyrosine Kinase Inhibition by Piperazine Derivatives

Data from a study on quinoxalinone derivatives containing a piperazine moiety. nih.gov

General Cytostatic and Cytotoxic Effects in Cancer Cell Lines

A range of this compound derivatives and related structures have demonstrated significant cytotoxic activity against various human cancer cell lines. A series of substituted hippuric acid derivatives featuring an arylsulfonylpiperazine nucleus showed notable cytotoxicity. researchgate.net For example, compounds 3b, 3d, 3g, 4c, and 4e displayed IC50 values ranging from 24.2 to 38.2 μM against a panel of five human cancer cell lines. researchgate.net In another study, 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) derivatives were evaluated. nih.gov Compounds 15 (with a fluoro substitution), 17 (bromo substitution), and 18 (methoxy substitution) had IC50 values of 9 μM, 8 μM, and 7.1 μM, respectively, on the Huh7 liver cancer cell line. nih.gov Furthermore, a p-chlorobenzenesulfonylpiperazine derivative, compound 3 , exhibited potent cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 4.48 μM. mdpi.com

Table 3: Cytotoxic Activity of Piperazine-Sulfonamide Derivatives in Human Cancer Cell Lines

Data compiled from studies on various piperazine-sulfonamide derivatives. nih.govresearchgate.netnih.govmdpi.com

Antioxidant and Free Radical Scavenging Properties (In Vitro)

N,N-disubstituted tertiary sulfonamides, a class to which this compound belongs, are recognized for their antioxidant capabilities, which enable them to prevent or minimize oxidative damage associated with numerous diseases linked to oxidative stress. benthamdirect.comresearchgate.net The diverse structures within this class of compounds have made them attractive candidates for drug discovery programs. benthamdirect.comresearchgate.net Although sulfonamide derivatives are well-established as antibacterial agents, their potential as antioxidants remains a comparatively underexplored area of research, despite the high prevalence of diseases mediated by oxidative stress and the ongoing need for novel and more effective antioxidant therapies. benthamdirect.comresearchgate.net

Recent research has explored the antioxidant activities of various sulfonamide derivatives. For instance, a study on new sulfonamide and amide derivatives containing coumarin (B35378) moieties revealed that while the compounds had no significant antimicrobial effects, many demonstrated good antioxidant activities. nih.gov Specifically, compound 5b in that study showed the most potent activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov Similarly, another study synthesized a series of flavone (B191248) derivatives with a piperazine chain and evaluated their antiradical and antioxidant activities using multiple assays, including superoxide (B77818) anion radical, hydroxyl radical, and DPPH radical scavenging. nih.gov The results indicated that these compounds possess a broad, albeit weak, spectrum of antioxidant activities. nih.gov

The antioxidant potential of piperazine-containing compounds has been a subject of considerable interest. asianpubs.org A review of the literature indicates that coupling the piperazine ring with various heterocyclic systems—such as quinoline, pyridine, and benzimidazole—can yield compounds with significant antioxidant properties. asianpubs.orgresearchgate.net Furthermore, incorporating natural compounds like α-lipoic acid or methylxanthine into piperazine derivatives has been shown to enhance their antioxidant activity. asianpubs.orgresearchgate.net

Mechanisms of Antioxidant Action in Sulfonamide Derivatives

The precise mechanisms through which sulfonamide derivatives exert their antioxidant effects have not been fully elucidated, but their established antioxidant properties make this a critical area for further investigation. benthamdirect.comresearchgate.net One of the primary mechanisms by which antioxidants, including sulfonamide derivatives, scavenge free radicals is through hydrogen donation. nih.gov In the DPPH radical scavenging assay, for example, the antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, forming the more stable DPPH-H molecule. nih.gov This process leads to a reduction in the concentration of the DPPH radical, which can be measured spectrophotometrically to determine the compound's radical scavenging efficacy. nih.govmdpi.com

The structural features of sulfonamide derivatives play a crucial role in their antioxidant activity. For instance, the presence of certain functional groups can enhance their ability to donate hydrogen atoms. Gallic acid derivatives containing a sulfonamide moiety have demonstrated antioxidant and scavenging activities comparable to gallic acid itself, suggesting that the sulfonamide modification preserves this key function. mdpi.com The carboxylic group of gallic acid facilitates hydrogen donation, a critical aspect of its radical-scavenging capacity. mdpi.com

Beyond direct radical scavenging, some sulfonamide derivatives exhibit their antioxidant effects by modulating cellular pathways. For example, certain derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the body's endogenous antioxidant response. benthamdirect.comresearchgate.net

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Elements

A significant mechanism underlying the antioxidant properties of some sulfonamide derivatives is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. benthamdirect.comresearchgate.net Nrf2 is a primary regulator of the endogenous antioxidant response, a crucial cellular process for combating oxidative stress. benthamdirect.comresearchgate.net The activation of Nrf2 and its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), has become a therapeutic target for conditions like Alzheimer's disease, where oxidative stress plays a significant role. researchgate.net

Sulfonamide derivatives have been shown to mitigate oxidative stress and inflammation by activating the Nrf2-ARE (antioxidant response element) signaling pathway, making this a viable mode of action for therapeutic intervention in neurodegenerative diseases. researchgate.net The activation of Nrf2 by these compounds can occur through various mechanisms, including the inhibition of Keap1, a protein that targets Nrf2 for degradation. nih.gov Most pharmacological activators of Nrf2 are electrophilic molecules that interact with cysteine residues on Keap1, preventing it from binding to Nrf2 and thereby allowing Nrf2 to accumulate and translocate to the nucleus to activate antioxidant gene expression. nih.gov

Studies have demonstrated that the pharmacological activation of the Nrf2 pathway can have protective effects. For instance, sulforaphane, a potent Nrf2 inducer, has been shown to improve cognitive impairments associated with recurrent hypoglycemia in a mouse model of type 1 diabetes. mdpi.comnih.gov This improvement was linked to increased expression of Nrf2 target genes and a reduction in oxidative damage. mdpi.com The potential for Nrf2 activators is further highlighted by the clinical use of compounds like dimethyl fumarate (B1241708) for multiple sclerosis, underscoring the therapeutic relevance of this pathway. mdpi.com

Metal Ion Chelating Capabilities and Redox Modulation

The synthesis and characterization of metal complexes with sulfonamide-based ligands have been an active area of research. For example, new sulfonamide Schiff base ligands and their metal complexes have been synthesized and evaluated for their medicinal properties. bohrium.com These studies have shown that the metal chelates can be more effective in antimicrobial and antifungal screenings than the ligands alone. researchgate.net

The coordination of metal ions by sulfonamide derivatives often involves specific donor atoms within the molecule. In some complexes, the sulfonamide group can bind to the metal ion through its nitrogen and oxygen atoms. researchgate.net The geometry of the resulting metal complex can vary, with some forming mononuclear complexes with distorted octahedral or tetrahedral geometries. nih.gov The ability of these compounds to form stable metal chelates highlights a potential mechanism for their biological activity, including their role in modulating redox processes within biological systems.

Modulation of Receptor Activity (In Vitro)

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptor (AMPAR) Antagonism

Research has shown that non-competitive AMPA receptor antagonists, such as 2,3-benzodiazepine derivatives, can produce anxiolytic-like effects in animal models. nih.gov For example, the reference compound GYKI 52466, a 2,3-benzodiazepine, was found to be active in anxiety models at non-sedative doses. nih.gov These findings suggest that antagonism of AMPA receptors is a viable strategy for modulating anxiety-like behaviors. nih.gov

Furthermore, studies on AMPA receptor antagonists like GYKI 52466 and NBQX have examined their effects on long-term potentiation (LTP), a cellular mechanism believed to underlie memory formation. nih.gov At therapeutically relevant concentrations, these antagonists did not block the induction of LTP, suggesting that they may have a better clinical profile than NMDA receptor antagonists, which are known to cause significant memory impairment. nih.gov

Metabotropic Glutamate (B1630785) Receptor 3 (mGlu3) Modulation

Direct evidence for the modulation of metabotropic glutamate receptor 3 (mGlu3) by this compound is not present in the provided search results. However, the modulation of mGlu3 receptors is an area of active research with implications for various neurological and psychiatric disorders.

Studies have shown that activation of mGlu3 receptors can have beneficial effects on cognitive function. For instance, activation of mGlu3 receptors in the hippocampus has been found to rescue schizophrenia-like cognitive deficits in mice. nih.gov This effect is mediated by a novel form of metaplasticity that regulates circuit function. nih.gov

Interestingly, there appears to be a functional interaction between mGlu3 and mGlu5 receptors. Research indicates that mGlu3 receptor activation can potentiate mGlu5 receptor-mediated signaling in cortical pyramidal neurons. nih.gov This cross-talk between the two receptor subtypes is also relevant to mechanisms of neuronal toxicity, where mGlu3 receptors can shape the influence of mGlu5 receptors on excitotoxic neuronal death. nih.gov These findings suggest that targeting mGlu3 receptors, potentially in conjunction with mGlu5 receptors, could be a promising therapeutic strategy for cognitive disruption in various psychiatric diseases. nih.gov

Investigation of Molecular Mechanisms (In Vitro)

The in vitro investigation into the molecular mechanisms of this compound derivatives is a critical step in elucidating their therapeutic potential. This involves identifying their specific molecular targets and understanding how they influence cellular signaling cascades.

The identification of specific molecular targets is fundamental to understanding the pharmacological action of this compound derivatives. While research on the exact compound this compound is limited, studies on closely related piperazine sulfonamide derivatives have identified several potential protein targets.

One key area of investigation for compounds containing the piperazine sulfonamide moiety is in the field of infectious diseases. For instance, derivatives of 1-benzhydryl-piperazine sulfonamide have been synthesized and evaluated for their antimicrobial properties. nih.gov In vitro testing of these compounds against various strains of Gram-positive and Gram-negative bacteria has demonstrated their potential as antibacterial agents. nih.gov The likely molecular target for such sulfonamide-based antibacterial agents is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Inhibition of DHPS disrupts the production of folate, which is necessary for DNA synthesis and bacterial growth.

Another significant finding comes from the field of virology, where diarylpyrimidine derivatives incorporating a piperazine sulfonyl group have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT). nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. nih.gov This suggests that the this compound scaffold could potentially be explored for activity against this target.

Furthermore, a patent application has disclosed this compound as a potential inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). google.com IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation. google.com Inhibition of IRAK4 is a promising strategy for the treatment of various inflammatory and autoimmune diseases. google.com Biochemical assays would be employed to confirm the direct binding and inhibitory activity of this compound against IRAK4.

Table 1: Potential Molecular Targets of this compound Derivatives

| Potential Target | Therapeutic Area | Rationale |

| Dihydropteroate Synthase (DHPS) | Antibacterial | Structural similarity to other sulfonamide antibacterials. nih.gov |

| HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | Antiviral | Activity of related piperazine sulfonyl derivatives. nih.gov |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Anti-inflammatory, Autoimmune Diseases | Mentioned in patent literature as a potential inhibitor. google.com |

Once a molecular target is identified, the next step is to understand how the interaction of this compound derivatives with this target affects downstream intracellular signaling pathways.

If this compound acts as an IRAK4 inhibitor, it would modulate the MyD88-dependent signaling pathway. Upon activation of TLRs or the IL-1R, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. google.com Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. google.com These transcription factors regulate the expression of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, this compound would be expected to block this cascade, thereby reducing the production of inflammatory mediators. In vitro studies to confirm this would involve treating immune cells (e.g., macrophages or peripheral blood mononuclear cells) with the compound and then stimulating them with a TLR ligand (like lipopolysaccharide). The levels of phosphorylated downstream proteins (e.g., IκBα, JNK, p38) and the production of cytokines (e.g., TNF-α, IL-6) would then be measured.

In the context of its potential as an antibacterial agent targeting DHPS, the modulation of intracellular pathways is more direct. By inhibiting folate synthesis, the compound would lead to a depletion of intracellular tetrahydrofolate. This would disrupt the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of DNA replication, RNA transcription, and protein synthesis, thereby inhibiting bacterial growth and proliferation.

Should the this compound scaffold be effective against HIV-1 NNRT, it would directly interfere with the viral replication cycle within infected cells. By inhibiting the reverse transcription of the viral RNA genome into proviral DNA, the compound would prevent the integration of the viral genetic material into the host cell's genome, thus halting the production of new viral particles.

Computational Chemistry and Molecular Modeling of N,n Diethylpiperazine 1 Sulfonamide and Its Analogs

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as piperazine (B1678402) sulfonamides, to the active site of a protein receptor.

Ligand-Protein Interaction Analysis and Binding Mode Prediction